molecular formula C16H16N2O2S B2842255 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 955756-81-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2842255
CAS No.: 955756-81-7
M. Wt: 300.38
InChI Key: QBVRCNSUBSCHAI-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry, and a thiophene-2-carboxamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with a β-phenylethylamine derivative in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.

    Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Thiophene-2-carboxylic Acid: The acetylated tetrahydroisoquinoline is coupled with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can yield the corresponding alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a neuroprotective agent due to the tetrahydroisoquinoline core.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.

    Industry: Potential use in the development of new materials with specific electronic properties due to the thiophene moiety.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Similar structure but with a benzamide moiety instead of thiophene.

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for further functionalization compared to its analogs with benzamide or pyridine moieties.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)18-7-6-12-4-5-14(9-13(12)10-18)17-16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVRCNSUBSCHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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